1-Nonyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

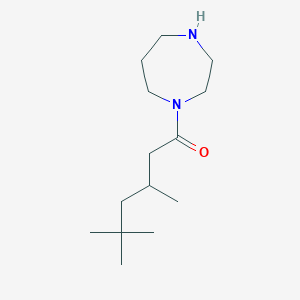

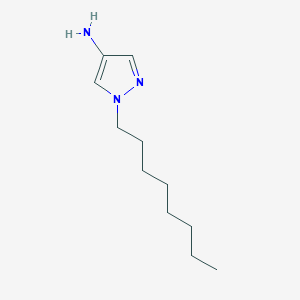

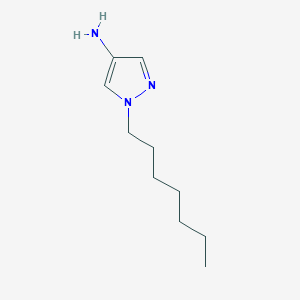

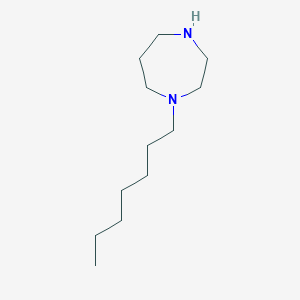

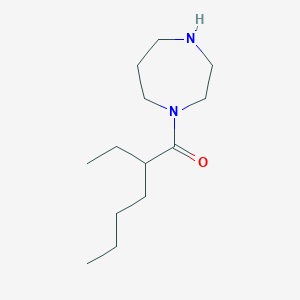

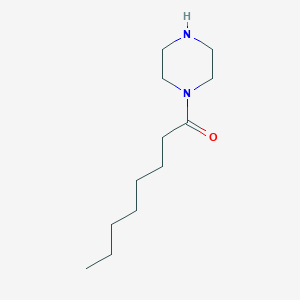

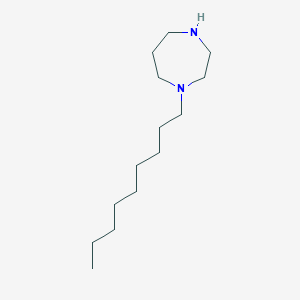

1-Nonyl-1,4-diazepane is a derivative of 1,4-diazepine . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds . They are associated with a wide range of biological activities and have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .

Synthesis Analysis

The synthesis of 1,4-diazepines has been a subject of active research for many decades . One approach involves the use of N-propargylamines as building blocks . Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-diazepine cores from N-propargylamines has undergone significant growth in recent years .Molecular Structure Analysis

The molecular formula of 1-Nonyl-1,4-diazepane is C14H30N2 . It is a derivative of 1,4-diazepine, which is a diazepine with nitrogen atoms at positions 1 and 4 .Chemical Reactions Analysis

1,4-Diazepines are involved in a variety of chemical reactions . Scientists have been actively involved in studying the reactivity of 1,4-diazepines . The study of these reactions is crucial for understanding the biological activities of 1,4-diazepine derivatives .Aplicaciones Científicas De Investigación

Anti-Microbial Activity

1-Nonyl-1,4-diazepane derivatives have been found to exhibit significant anti-microbial activity . In a study, these compounds were synthesized and tested against gram-positive (Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium) and gram-negative (Escherichia coli, Pseudonymous, Shigella sp.) bacteria . Some of the compounds showed higher activity against all the tested strains .

Quantum Chemical Modelling

Quantum chemical modelling is another application of 1-Nonyl-1,4-diazepane derivatives . DFT computations were used to optimize the molecular geometry at the B3LYP/6-31G (d, p) theoretical level . The corresponding energy values of molecular orbitals were visualized using optimized geometries .

Molecular Docking

Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . 1-Nonyl-1,4-diazepane derivatives have been used in molecular docking studies against two target proteins, Bacillus subtilis (PDB ID: 6UF6) and Protease Vulgaris (PDB ID: 5HXW) .

Synthesis of N-Heterocycles

1-Nonyl-1,4-diazepane derivatives can be synthesized from N-propargylamines . N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles .

Synthesis of Piperazines

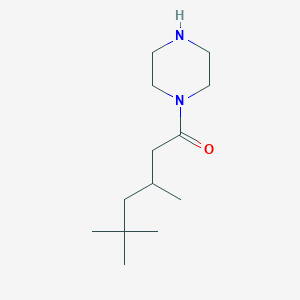

A modular synthetic approach has been described in which combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks may be converted into piperazines .

Synthesis of 1,4-Diazepine and 1,5-Diazocane Scaffolds

The same modular synthetic approach can also be used to synthesize 1,4-diazepine and 1,5-diazocane scaffolds .

Mecanismo De Acción

Target of Action

It is known that 1,4-diazepanes, a class of compounds to which 1-nonyl-1,4-diazepane belongs, often interact with the gamma-aminobutyric acid (gaba) neurotransmitter system . This system regulates brain activity by increasing or decreasing the excitability of neurons .

Mode of Action

1,4-diazepanes typically exert their effects by enhancing the activity of the gaba neurotransmitter system . This can result in a variety of effects, including anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .

Biochemical Pathways

Given its likely interaction with the gaba neurotransmitter system, it can be inferred that it may affect pathways related to neuronal excitability and brain activity .

Result of Action

Given its likely interaction with the gaba neurotransmitter system, it can be inferred that it may have a range of potential effects, including anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-nonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-12-16-13-9-10-15-11-14-16/h15H,2-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCIRXRHWXDYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nonyl-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.